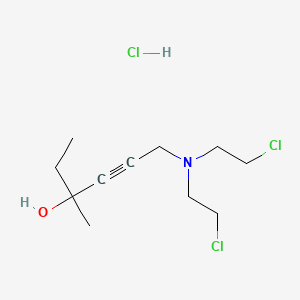

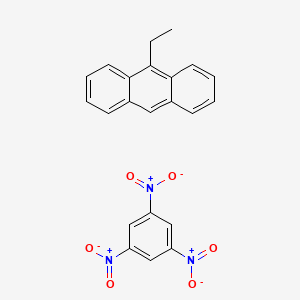

9-Ethylanthracene; 1,3,5-trinitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Ethylanthracene: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is attached to the ninth carbon atom of the anthracene ring. 1,3,5-Trinitrobenzene is an aromatic compound with the molecular formula C₆H₃N₃O₆. It is one of the three isomers of trinitrobenzene and is characterized by three nitro groups attached to the benzene ring at the 1, 3, and 5 positions. Both compounds have significant applications in various fields, including materials science and explosives.

Métodos De Preparación

9-Ethylanthracene: can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of anthracene with ethyl bromide in the presence of a base such as potassium carbonate .

1,3,5-Trinitrobenzene: is typically prepared by the nitration of benzene derivatives. One method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Another method involves the nitration of m-dinitrobenzene followed by the treatment with alcoholic ammonia .

Análisis De Reacciones Químicas

9-Ethylanthracene: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form dihydroanthracene derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

1,3,5-Trinitrobenzene: undergoes several types of reactions:

Reduction: It can be reduced to form 1,3,5-triaminobenzene, a precursor to phloroglucinol.

Charge-transfer complexes: It forms charge-transfer complexes with electron-rich arenes.

Oxidation: It is a powerful oxidizing agent and can react violently with reducing agents.

Aplicaciones Científicas De Investigación

9-Ethylanthracene: has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is also used in the synthesis of various organic compounds and as a fluorescent probe in biological studies .

1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds . Additionally, it has applications in environmental studies, such as the sorption kinetics of organic compounds on biochars .

Mecanismo De Acción

The mechanism of action for 9-Ethylanthracene involves its ability to participate in photochemical and photophysical processes due to its extended aromatic and conjugated π-system. This makes it useful in optoelectronic applications .

1,3,5-Trinitrobenzene: acts as a powerful oxidizing agent due to the presence of three nitro groups. Its explosive properties are attributed to the rapid release of gases and heat upon decomposition .

Comparación Con Compuestos Similares

9-Ethylanthracene: can be compared with other anthracene derivatives such as 9-methylanthracene and 9-ethynylanthracene. These compounds share similar photophysical properties but differ in their specific applications and reactivity .

1,3,5-Trinitrobenzene: can be compared with other nitrobenzene derivatives such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but is more expensive to produce .

Propiedades

Número CAS |

7598-02-9 |

|---|---|

Fórmula molecular |

C22H17N3O6 |

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

9-ethylanthracene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C16H14.C6H3N3O6/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-11H,2H2,1H3;1-3H |

Clave InChI |

OFUKOFAPVDISEE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C2C=CC=CC2=CC3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)

![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)

![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)